molecular formula C11H12BrFO3 B15381349 Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate

Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate

Cat. No.: B15381349
M. Wt: 291.11 g/mol
InChI Key: CJRRLTACJMRJCU-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrFO₃. Its structure features a benzoate core substituted with bromine at position 3, ethoxy (–OCH₂CH₃) at position 2, and fluorine at position 6, esterified with an ethyl group. This compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and materials science applications due to its reactive bromine and electron-withdrawing fluorine substituents, which enhance its participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 3-bromo-2-ethoxy-6-fluorobenzoate

InChI

InChI=1S/C11H12BrFO3/c1-3-15-10-7(12)5-6-8(13)9(10)11(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

CJRRLTACJMRJCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1C(=O)OCC)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The ethoxy group in this compound acts as an electron-donating group, stabilizing intermediates in coupling reactions, whereas the cyano group in its cyano-trifluoromethyl analog increases electrophilicity, favoring nucleophilic attacks . Halogen Diversity: Ethyl 2-bromo-3-chloro-6-fluorobenzoate’s mixed halogen substituents (Br, Cl, F) enable selective functionalization, such as sequential Suzuki couplings at distinct positions .

Solubility and Stability: The hydroxy and methoxy groups in ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate enhance polarity and aqueous solubility compared to the fully alkylated ethoxy derivative . – Fluorine’s Role: Fluorine at position 6 in the target compound improves metabolic stability in drug candidates, a feature shared with analogs like ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate .

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